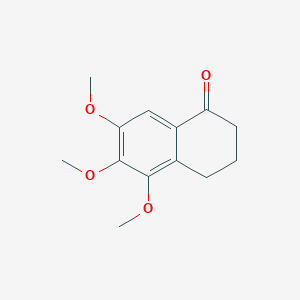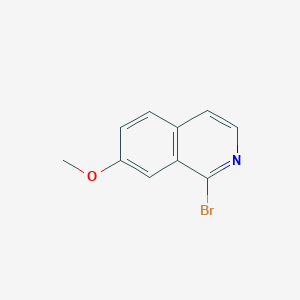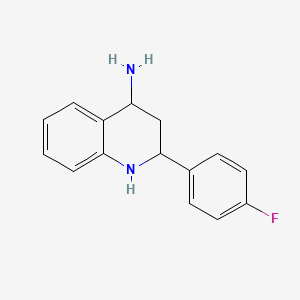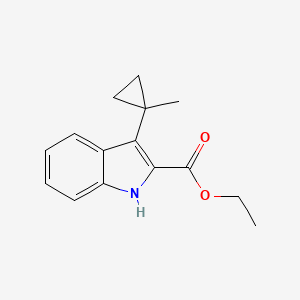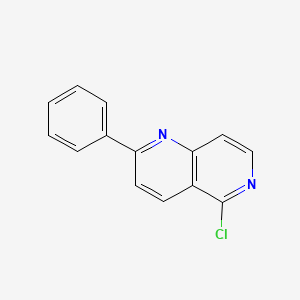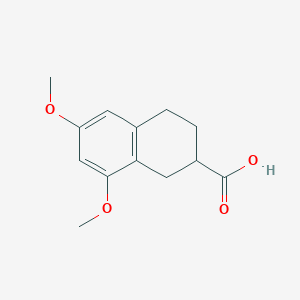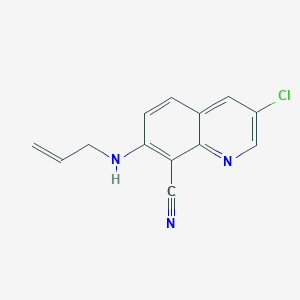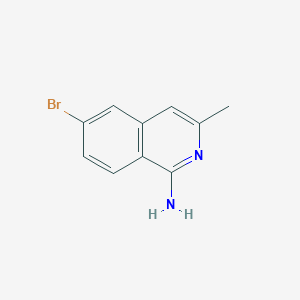
6-Bromo-3-methylisoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-methylisoquinolin-1-amine is an organic compound that belongs to the class of isoquinolines. . The compound’s structure includes a bromine atom at the 6th position, a methyl group at the 3rd position, and an amine group at the 1st position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylisoquinolin-1-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method includes the use of bromine in nitrobenzene to achieve bromination . The subsequent amination can be carried out using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
6-Bromo-3-methylisoquinolin-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Amination: Ammonia or amine sources.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Oxidized derivatives of the isoquinoline ring.
Coupling Products: Aryl or alkyl-substituted isoquinolines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
like other isoquinolines, it may interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromoisoquinoline: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Aminoisoquinoline: Lacks both the bromine and methyl groups, resulting in different chemical properties and applications.
Uniqueness
6-Bromo-3-methylisoquinolin-1-amine is unique due to the presence of both the bromine and methyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
6-bromo-3-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-5H,1H3,(H2,12,13) |
InChIキー |
UGSOVMNWHPNVEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(=C2)Br)C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


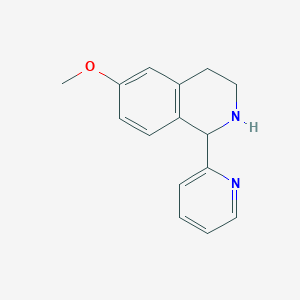
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
